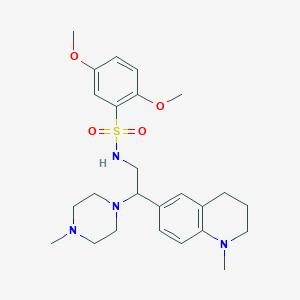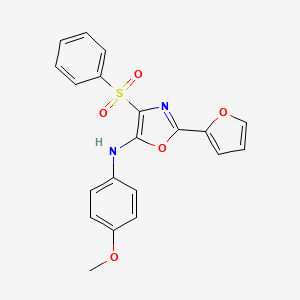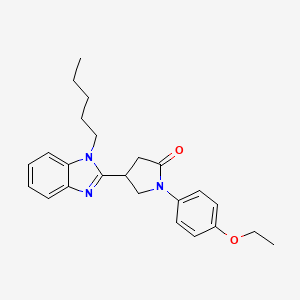![molecular formula C8H11NO B2792558 2-Isocyanatospiro[3.3]heptane CAS No. 2254081-81-5](/img/structure/B2792558.png)
2-Isocyanatospiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanatospiro[3.3]heptane is a bicyclic isocyanate compound that has gained attention in recent years due to its potential applications in medicinal chemistry and material science. The unique spirocyclic structure of this compound makes it an attractive target for synthesis and study.
Scientific Research Applications
Improved Synthesis and Properties
An improved synthesis method for bicyclic spiro compounds related to 2-Isocyanatospiro[3.3]heptane has been developed, resulting in more stable and soluble products. This advancement enables broader applications in various reaction conditions (Haas et al., 2017).
Novel Amino Acids for Drug Design
Synthesis of novel amino acids derived from 2-azaspiro[3.3]heptane, a compound closely related to 2-Isocyanatospiro[3.3]heptane, has been explored. These amino acids are significant for chemistry, biochemistry, and drug design due to their constrained structures (Radchenko et al., 2010).
Lipophilicity Alterations in Medicinal Chemistry
In medicinal chemistry, azaspiro[3.3]heptanes have been used as replacements for more common heterocycles. Introducing a spirocyclic center in these compounds, which are structurally similar to 2-Isocyanatospiro[3.3]heptane, can significantly alter their lipophilicity, impacting their suitability as bioisosteres (Degorce et al., 2019).
Bicyclic Morpholines in Medicinal Chemistry
Bridged bicyclic morpholines, which are structurally related to 2-Isocyanatospiro[3.3]heptane, serve as important building blocks in medicinal chemistry, especially due to their lipophilic properties (Walker et al., 2012).
Spirocyclic Sulfur and Selenium Ligands
Spirocyclic compounds like 2-Isocyanatospiro[3.3]heptane have been used to develop novel chalcogen-containing spirocycles, which serve as molecular rigid rods in coordinating transition metal centers. This application is significant in the field of inorganic chemistry (Petrukhina et al., 2005).
Cyclobutane-Derived Diamines
Cyclobutane diamines, similar in structure to 2-Isocyanatospiro[3.3]heptane, have been identified as promising building blocks for drug discovery due to their constrained structure and potential for large-scale synthesis (Radchenko et al., 2010).
Isocyanate-Based Building Blocks
Isocyanate derivatives, like 2-Isocyanatospiro[3.3]heptane, have been synthesized for use as soluble epoxide hydrolase inhibitors, demonstrating their potential in medicinal chemistry applications (Burmistrov et al., 2019).
Spirocyclic Azetidines in Drug Discovery
Spirocyclic azetidines, related to 2-Isocyanatospiro[3.3]heptane, have been synthesized for potential use in drug discovery. These compounds offer unique structural features beneficial for the development of new pharmaceuticals (Guerot et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-Isocyanatospiro[3It’s worth noting that the spiro[33]heptane core, a key component of this compound, has been incorporated into various drugs such as the anticancer drugs sonidegib and vorinostat, and the anesthetic drug benzocaine . These drugs target different proteins and enzymes in the body, suggesting that 2-Isocyanatospiro[3.3]heptane could potentially interact with a wide range of targets.
Mode of Action
The exact mode of action of 2-Isocyanatospiro[3The spiro[33]heptane core is known to act as a saturated benzene bioisostere . Bioisosteres are compounds or groups that have similar physical or chemical properties and can produce broadly similar biological properties to another compound or group. In this case, the spiro[3.3]heptane core can mimic the properties of a benzene ring, potentially allowing it to interact with biological targets in a similar manner.
Result of Action
The molecular and cellular effects of 2-Isocyanatospiro[3The patent-free saturated analogs of drugs that incorporate the spiro[33]heptane core have shown high potency in corresponding biological assays . This suggests that 2-Isocyanatospiro[3.3]heptane could potentially have significant biological effects.
properties
IUPAC Name |
2-isocyanatospiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-6-9-7-4-8(5-7)2-1-3-8/h7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRRZOBNVIUBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isocyanatospiro[3.3]heptane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B2792478.png)
![N-(2-Oxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2792479.png)
![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/no-structure.png)
![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2792483.png)
![1-(2,5-Dimethoxyphenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2792485.png)
![N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B2792486.png)

![1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea](/img/structure/B2792488.png)
![(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole](/img/structure/B2792489.png)


